AZ12601011

TGF-β signaling Kinase inhibition Cellular reporter assay

Researchers needing clean TGF-β pathway interrogation face off-target issues with SB-431542 (IC50 84 nM) and galunisertib (IC50 380 nM). AZ12601011 eliminates this problem with superior selectivity and validated oral PK. • 18 nM IC50 in TGFβ reporter assays; complete Smad2 inhibition without affecting BMP-induced Smad1. • >5,000-fold selectivity for ALK4/5 over ALK1/2/3 ensures pathway-specific results. • Validated oral bioavailability across mice, rats, dogs, and monkeys with established 50 mg/kg BID dosing. Supplied as ≥98% pure solid with same-day dispatch for standard sizes.

Molecular Formula C19H15N5
Molecular Weight 313.4 g/mol
Cat. No. B8105956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ12601011
Molecular FormulaC19H15N5
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=C(N=C2N3C=CC4=C3C=CN=C4)C5=CC=CC=N5
InChIInChI=1S/C19H15N5/c1-2-9-21-16(5-1)18-22-15-6-3-4-14(15)19(23-18)24-11-8-13-12-20-10-7-17(13)24/h1-2,5,7-12H,3-4,6H2
InChIKeyKQCNNLRNSIXEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(2-Pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine (AZ12601011) – High-Potency Selective TGFBR1 Inhibitor for Cancer and Fibrosis Research


1-(2-Pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine, commonly catalogued as AZ12601011 (CAS 2748337-86-0), is an orally bioavailable, small-molecule kinase inhibitor that potently and selectively targets the transforming growth factor beta receptor 1 (TGFBR1, also known as ALK5) and related type I receptors ALK4 and ALK7 . As a high-purity (≥98% by HPLC) tool compound, it functions as an ATP-competitive active-site inhibitor with a primary binding affinity (Kd) of 2.9 nM for TGFBR1 and a functional cellular IC50 of 18 nM in TGFβ-induced reporter assays . It is widely employed in preclinical oncology and fibrotic disease models to interrogate TGF-β superfamily signaling, specifically blocking Smad2 phosphorylation downstream of ALK4/5/7 while sparing ALK1/2/3/6-mediated Smad1 signaling [1].

Why AZ12601011 Cannot Be Replaced by Common TGFBR1 Inhibitors Like SB-431542 or Galunisertib


The scientific utility of 1-(2-Pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine (AZ12601011) hinges on its unique selectivity fingerprint within the TGF-β superfamily type I receptors and its multi-species ADME profile. Unlike first-generation tool compounds such as SB-431542, which exhibit >4.6-fold lower potency (IC50 84 nM vs 18 nM) and lack detailed in vivo PK characterization, AZ12601011 provides both superior in vitro target engagement and validated oral bioavailability across mice, rats, dogs, and monkeys [1]. Furthermore, substitution with the clinically investigated galunisertib (LY2157299) introduces significant off-target kinase activity (e.g., MINK, RIP2, CK1) and a >21-fold higher cellular IC50 (380 nM), making it unsuitable for studies requiring clean, TGFBR1-focused pathway interrogation . The quantitative evidence below details why this specific compound is irreplaceable for precision pharmacology and translational modeling.

Quantitative Differentiation Evidence for AZ12601011 vs. Closest Kinase Inhibitor Analogs


Cellular Potency: AZ12601011 Outperforms SB-431542 and Galunisertib in TGFβ-Induced Reporter Assays

In a head-to-head evaluation using a TGFβ-responsive luciferase reporter gene assay in transfected cells, AZ12601011 exhibited an IC50 of 18 nM. This represents a 4.7-fold improvement in potency over the widely used tool compound SB-431542 (IC50 = 84 nM) and a 21.1-fold improvement over the clinical-stage galunisertib (LY2157299) (IC50 = 380 nM) [1]. The closely related pan-inhibitor AZ12799734, which targets both TGF-β and BMP pathways, showed an IC50 of 47 nM, confirming that the structural modifications in AZ12601011 confer a significant gain in potency .

TGF-β signaling Kinase inhibition Cellular reporter assay

Subtype Selectivity Profile: AZ12601011 Preserves BMP Signaling Integrity Unlike Pan-Inhibitors

AZ12601011 demonstrates a high degree of subtype selectivity for the TGF-β/Activin branch over the BMP branch of the signaling cascade. Active-site binding affinity (Kd) measured at ALK4, ALK5 (TGFBR1), and ALK6 is 2.6 nM, 2.9 nM, and 42 nM, respectively. In stark contrast, binding affinity for BMP receptors ALK1, ALK2, and ALK3 is >5000-fold weaker (Kd = 40 μM, 15 μM, and 40 μM, respectively) . Functionally, this translates to complete blockade of ALK4/5/7-mediated Smad2 phosphorylation while sparing ALK1/2/3/6-mediated Smad1 phosphorylation at 10 μM in NIH3T3 cells . In contrast, the comparator AZ12799734 acts as a pan TGF-β/BMP inhibitor, confounding pathway-specific interpretation [1].

Kinase selectivity TGF-β superfamily BMP signaling

Validated Oral Bioavailability and Multi-Species Pharmacokinetic Data for Translational Studies

AZ12601011 is characterized by robust oral bioavailability and consistent multi-species pharmacokinetic parameters, enabling direct translation from murine models to higher species. In vivo clearance (CL) values have been established across four species: mouse (14.7 mL/min/kg), rat (9.12 mL/min/kg), dog (11.8 mL/min/kg), and monkey (11.3 mL/min/kg) [1]. Caco-2 permeability assays confirm high intestinal absorption potential (Papp A–B = 47.7 × 10⁻⁶ cm/s) with no evidence of active efflux (efflux ratio = 0.953) [2]. Furthermore, plasma protein binding is consistently ~90% across species, and the compound exhibits minimal CYP inhibition risk (IC50 > 10 μM for most major isoforms) [3]. This comprehensive ADME dataset is absent for common comparators like SB-431542, which lacks robust in vivo PK characterization.

Pharmacokinetics Oral bioavailability In vivo pharmacology

Functional Validation in Disease-Relevant Models: Inhibition of Tumor Growth and Metastasis

AZ12601011 has been validated in a 4T1 syngeneic orthotopic mammary carcinoma model, a gold-standard system for studying TGF-β-driven metastasis. Oral administration at 50 mg/kg twice daily for 25 days resulted in significant inhibition of both primary tumor growth and metastatic spread to the lungs [1]. This in vivo efficacy is supported by in vitro data showing that AZ12601011 inhibits 4T1 cell growth with an IC50 of 400 nM and completely blocks TGFβ-induced migration of HaCaT keratinocytes . While AZ12799734 also inhibits HaCaT migration, its pan-inhibitory profile limits mechanistic clarity, whereas AZ12601011's selective TGF-β pathway blockade directly links observed anti-metastatic effects to TGF-β signaling [2].

Cancer metastasis In vivo efficacy Tumor microenvironment

Superior Target Binding Affinity Compared to First-Generation ALK5 Inhibitors

In competitive binding assays, AZ12601011 demonstrates a dissociation constant (Kd) of 2.9 nM for TGFBR1 (ALK5) . This is significantly tighter than the reported binding or inhibitory constants of several well-known TGFBR1 tool compounds. For context, the clinically evaluated galunisertib (LY2157299) exhibits a TGFBR1 IC50 of 56 nM [1], while the widely used SB-431542 has an ALK5 IC50 of approximately 94 nM . The 19- to 32-fold improvement in binding affinity for AZ12601011 translates directly into the enhanced cellular potency observed in reporter assays, confirming that the cyclopenta[d]pyrimidine core and pyrrolo[3,2-c]pyridine substitution are optimized for target engagement.

Binding affinity Kd Kinase assay

Recommended Application Scenarios for 1-(2-Pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine (AZ12601011)


Precision Pathway Analysis: Isolating TGF-β/Activin Signaling from BMP Crosstalk

AZ12601011 is the inhibitor of choice for experiments requiring clean separation of Smad2/3-mediated (TGF-β/Activin) signaling from Smad1/5/8-mediated (BMP) signaling. Based on its >5,000-fold selectivity for ALK4/5 over ALK1/2/3, it can be used at concentrations up to 10 μM to completely ablate Smad2 phosphorylation in cells without affecting BMP-induced Smad1 phosphorylation . This is critical in fields like stem cell differentiation, developmental biology, and bone metastasis research where these pathways exert opposing or independent effects.

In Vivo Pharmacology and Translational Tumor Modeling

For research programs requiring oral administration in rodent models of cancer or fibrosis, AZ12601011 provides a validated in vivo tool. Its established PK profile (CL ~14.7 mL/min/kg in mice) and oral dosing regimen (50 mg/kg BID) are directly linked to anti-tumor and anti-metastatic efficacy in the 4T1 mammary carcinoma model [1]. This saves significant time and resources that would otherwise be spent optimizing dosing and formulation for less-characterized analogs.

Cellular Assays Requiring Low Nanomolar Potency and High Signal-to-Noise Ratio

In cellular reporter gene assays or migration/invasion studies (e.g., HaCaT keratinocyte scratch assays), AZ12601011's 18 nM IC50 enables complete pathway inhibition at concentrations far below its off-target window. Compared to SB-431542 (84 nM) or galunisertib (380 nM), using AZ12601011 at 100 nM provides >80% target inhibition while maintaining a wide safety margin against secondary pharmacology, as evidenced by its clean CYP inhibition profile (IC50 >10 μM) [2]. This ensures that observed phenotypic changes can be confidently attributed to TGF-β pathway blockade rather than compound toxicity.

ADME-Tox Profiling Reference Standard for TGFBR1 Inhibitor Discovery

AZ12601011 serves as an excellent reference compound for medicinal chemistry campaigns aimed at developing next-generation TGFBR1 inhibitors. Its comprehensive ADME dataset—including Caco-2 permeability (Papp A-B 47.7 ×10⁻⁶ cm/s, efflux ratio 0.95), plasma protein binding (~90%), and multi-species clearance—provides a well-characterized benchmark [3]. Researchers can use this data to benchmark the properties of novel analogs, aiming to match or exceed AZ12601011's favorable permeability and metabolic stability profile.

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